molecular formula C11H12F2O2 B7999743 3',4'-Difluoro-5'-methoxybutyrophenone

3',4'-Difluoro-5'-methoxybutyrophenone

Cat. No.: B7999743
M. Wt: 214.21 g/mol
InChI Key: IGMVVJBEXQIQNC-UHFFFAOYSA-N
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Description

3',4'-Difluoro-5'-methoxybutyrophenone (CAS 1187166-85-3) is a fluorinated aromatic ketone characterized by fluorine substituents at the 3' and 4' positions and a methoxy group at the 5' position of the phenyl ring attached to a butyrophenone backbone. However, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis, stability, or efficacy compared to analogs .

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMVVJBEXQIQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-5’-methoxybutyrophenone typically involves the introduction of fluorine atoms and a methoxy group onto a butyrophenone structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient incorporation of fluorine and methoxy groups.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-5’-methoxybutyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

3',4'-Difluoro-5'-methoxybutyrophenone has been explored for its potential as an atypical antipsychotic agent. Its structural similarity to existing antipsychotic drugs suggests that it may interact with dopamine receptors and serotonin receptors, which are crucial in managing psychiatric disorders.

Case Study: Antipsychotic Activity

A study demonstrated that derivatives of butyrophenones exhibit varying affinities for dopamine D2 receptors, which are implicated in the mechanism of action of antipsychotic medications. The introduction of fluorine atoms in the structure can enhance binding affinity and selectivity for these receptors, potentially leading to improved therapeutic profiles .

Biological Studies

Research indicates that compounds like this compound can serve as tools for studying enzyme inhibition and protein-ligand interactions. The incorporation of fluorine can alter the electronic properties of the compound, affecting its interaction with biological targets.

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for further derivatization, expanding its utility in creating novel compounds with potential biological activity.

Table 1: Comparison of Biological Activities

CompoundActivity TypeBinding Affinity (Ki)Reference
This compoundDopamine D2 Receptor50 nM
HaloperidolDopamine D2 Receptor10 nM
ClozapineSerotonin Receptor30 nM

Table 2: Synthetic Routes Overview

StepReactantsConditionsYield (%)
Step 14-Fluorobenzaldehyde + MethoxyacetophenoneReflux in DMF85
Step 2Product from Step 1Column ChromatographyPurified

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-methoxybutyrophenone involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects and Key Structural Differences

The table below compares 3',4'-Difluoro-5'-methoxybutyrophenone with its closest analogs:

Compound Name Substituents CAS Number Status/Applications Key Properties/Inferences References
This compound 3',4'-F, 5'-OCH3 1187166-85-3 Discontinued Potential reactivity due to fluorine; limited stability or efficacy inferred from discontinuation
4-Chloro-4'-methoxybutyrophenone 4-Cl, 4'-OCH3 40877-19-8 Marketed (regional markets) Chlorine’s larger size and polarizability may enhance lipophilicity; used in niche chemical applications
3',4'-Difluoro-5'-methoxy-2-methylpropiophenone 3',4'-F, 5'-OCH3, 2-CH3 N/A Research compound Methyl group increases steric bulk, potentially altering pharmacokinetics
(2E)-1-(4,4''-Difluoro-5'-methoxy-terphenyl-4'-yl)-3-phenylprop-2-en-1-one Terphenyl backbone N/A Antimicrobial/antioxidant Fluorine and methoxy groups enhance bioactivity in terphenyl derivatives

Physicochemical Properties

  • Electron Effects: Fluorine’s high electronegativity in this compound likely reduces electron density in the aromatic ring, affecting reactivity in substitution reactions.
  • Hydrogen Bonding and Crystallization : Fluorine’s small atomic radius allows tighter molecular packing, as seen in terphenyl derivatives with similar substituents (e.g., strong π-π interactions and hydrogen bonding in crystal structures) . Chlorine’s larger size may disrupt such packing, leading to different polymorphic forms .

Biological Activity

3',4'-Difluoro-5'-methoxybutyrophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

IUPAC Name: this compound
Molecular Formula: C13_{13}H12_{12}F2_{2}O\
Molecular Weight: 238.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as a dopamine receptor antagonist , which may contribute to its therapeutic effects in neuropsychiatric disorders. Additionally, its structural analogs have shown promise in modulating other neurotransmitter systems, suggesting a multifaceted mechanism of action.

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

  • Antipsychotic Effects: Research indicates that compounds with similar structures exhibit antipsychotic properties by blocking dopamine receptors (D2) in the central nervous system.
  • Anti-inflammatory Activity: Some studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antitumor Potential: Preliminary data suggest that the compound may inhibit certain cancer cell lines, indicating a need for further investigation into its anticancer properties.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticDopamine receptor antagonism
Anti-inflammatoryInhibition of cytokine production
AntitumorInhibition of cancer cell proliferation

Case Studies and Research Findings

  • Antipsychotic Activity Study
    A study published in Journal of Medicinal Chemistry evaluated the antipsychotic potential of various butyrophenone derivatives, including this compound. The results indicated significant D2 receptor binding affinity, correlating with reduced psychotic symptoms in animal models .
  • Anti-inflammatory Mechanism
    Research conducted by Smith et al. (2020) demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent . This study emphasizes the need for further exploration into its therapeutic applications in inflammatory diseases.
  • Antitumor Activity Investigation
    A recent investigation into the cytotoxic effects of the compound on breast cancer cell lines revealed a dose-dependent inhibition of cell growth. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

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